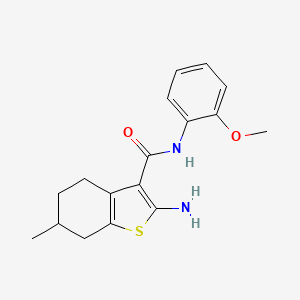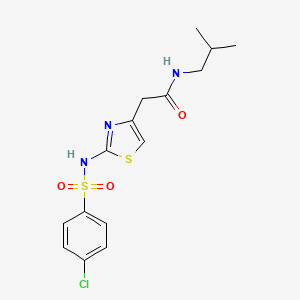![molecular formula C12H14BNO2 B2972836 [4-(1-Cyanocyclopentyl)phenyl]boronic acid CAS No. 2377610-97-2](/img/structure/B2972836.png)
[4-(1-Cyanocyclopentyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is a boronic acid derivative with the chemical formula C12H14BNO2 and a molecular weight of 215.06 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanocyclopentyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Mécanisme D'action
Target of Action
The primary target of [4-(1-Cyanocyclopentyl)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst through a process called transmetalation . In this process, the boronic acid group of the compound transfers its organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds in the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the presence of other substances that can interact with the palladium catalyst or the boronic acid group . Furthermore, the stability of the compound can be affected by factors such as light, heat, and moisture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Cyanocyclopentyl)phenyl]boronic acid typically involves the reaction of a suitable boronic acid precursor with a cyanocyclopentyl derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(1-Cyanocyclopentyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The cyanocyclopentyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of [4-(1-Cyanocyclopentyl)phenyl]phenol.
Reduction: Formation of [4-(1-Aminocyclopentyl)phenyl]boronic acid.
Substitution: Formation of various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
[4-(1-Cyanocyclopentyl)phenyl]boronic acid has a wide range of applications in scientific research, including:
Biology: Potential use in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the cyanocyclopentyl group, making it less sterically hindered and more reactive in certain reactions.
4-Cyanophenylboronic acid: Contains a cyanide group directly attached to the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
Cyclopentylboronic acid: Lacks the phenyl ring, making it less versatile in forming biaryl compounds.
Uniqueness
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is unique due to the presence of both a cyanocyclopentyl group and a boronic acid group, which provides a balance of steric hindrance and electronic effects. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex biaryl structures.
Propriétés
IUPAC Name |
[4-(1-cyanocyclopentyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c14-9-12(7-1-2-8-12)10-3-5-11(6-4-10)13(15)16/h3-6,15-16H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINYILPLNZOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCCC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2972757.png)
![2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2972759.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2972760.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2972763.png)


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2972766.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2972767.png)

![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2972771.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B2972772.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)

